(3S,5S)-5-methoxypiperidin-3-ol hydrochloride
Description
(3S,5S)-5-Methoxypiperidin-3-ol hydrochloride is a chiral piperidine derivative characterized by a six-membered nitrogen-containing ring with hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 3 and 5, respectively, in the (S,S) stereochemical configuration. The hydrochloride salt enhances its stability and solubility for research applications. This compound is cataloged as a chiral building block in synthetic chemistry, often used in pharmaceutical and biochemical research .
Properties
Molecular Formula |
C6H14ClNO2 |
|---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
(3S,5S)-5-methoxypiperidin-3-ol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-9-6-2-5(8)3-7-4-6;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m0./s1 |
InChI Key |
GQHFQPIDEYLJJA-GEMLJDPKSA-N |
Isomeric SMILES |
CO[C@H]1C[C@@H](CNC1)O.Cl |
Canonical SMILES |
COC1CC(CNC1)O.Cl |
Origin of Product |
United States |
Preparation Methods
Stereoselective Reduction of Azido Intermediates
A common approach to chiral piperidinols involves synthesis of an azido intermediate, followed by reduction to the corresponding amine, which cyclizes to the piperidine ring. Reduction methods include:
- Catalytic hydrogenation using hydrogen gas with platinum or palladium on activated carbon in alcohol solvents (methanol or ethanol) at 0.5–20 bar pressure and 0–50°C temperature, typically 15–35°C for optimal selectivity.
- Staudinger reduction using tertiary phosphines followed by hydrolysis.
- Complex hydride reductions.
These methods allow diastereoselective formation of the desired stereochemistry at the 3- and 5-positions.
Protection and Deprotection of Hydroxyl Groups
Selective protection of hydroxyl groups is critical to avoid side reactions during functional group transformations. Common protecting groups and their removal methods include:
| Protecting Group | Removal Method |
|---|---|
| Acetyl (Ac) | Hydrolysis under acidic or enzymatic conditions (e.g., pig liver esterase) |
| Methoxymethyl (MOM) | Acidic hydrolysis |
| Methoxyethoxymethyl (MEM) | Acidic hydrolysis |
Selective enzymatic removal can be used to achieve regioselectivity.
Introduction of Methoxy Group at 5-Position
The 5-methoxy substituent can be introduced via alkoxylation reactions on a suitable precursor. This may involve:
- Reaction of a hydroxy-substituted intermediate with methylating agents under basic conditions.
- Use of methyl triflate or dimethyl sulfate in aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Reaction temperatures are typically maintained between 0 to 80°C, preferably 20 to 30°C, to control selectivity and yield.
Formation of Hydrochloride Salt
The final free base of (3S,5S)-5-methoxypiperidin-3-ol is treated with hydrochloric acid, often in an organic solvent or aqueous medium, to form the hydrochloride salt. This step improves compound stability and crystallinity.
Example Synthetic Sequence (Based on Patent WO2003004450A1)
| Step | Reaction Description | Conditions/Notes | Yield/Outcome |
|---|---|---|---|
| 1 | Preparation of keto intermediate with protected hydroxyl groups | Use of acetyl or MOM protecting groups in solvents like THF or DMF at 20–30°C | High purity intermediate |
| 2 | Conversion of keto intermediate to azido compound via reaction with hydrazoic acid salt | Controlled temperature, aqueous/organic biphasic system | Good conversion |
| 3 | Diastereoselective reduction of azide to amine | Catalytic hydrogenation (Pt or Pd/C), methanol solvent, 10 bar H2, 15–35°C | High diastereoselectivity |
| 4 | Selective deprotection of hydroxyl protecting groups | Enzymatic or acidic hydrolysis | Regioselective deprotection |
| 5 | Introduction of methoxy group at 5-position | Alkylation with methylating agent in aprotic solvent, 20–30°C | Efficient substitution |
| 6 | Formation of hydrochloride salt | Treatment with HCl in solvent | Stable hydrochloride salt |
Analytical and Purification Notes
- Purification steps often involve extraction with ethyl acetate, washing with aqueous acid/base, drying over magnesium sulfate, and chromatographic purification on silica gel.
- NMR spectroscopy (1H and 13C) is used to confirm stereochemistry and substitution patterns.
- Diastereomeric purity is critical and can be monitored by chromatographic or spectroscopic methods.
Summary Table of Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Hydroxy protection | Acetic anhydride, pyridine, or MOM-Cl | Protect hydroxyl groups |
| Azide formation | Sodium azide or hydrazoic acid salt | Introduce azido group |
| Azide reduction | H2, Pt/C or Pd/C catalyst, MeOH, 10 bar H2 | Reduce azide to amine |
| Methoxylation | Methyl triflate or dimethyl sulfate, THF/DMF | Introduce methoxy group |
| Hydrochloride salt formation | HCl in organic solvent or aqueous medium | Form stable salt |
Research Findings and Considerations
- The stereoselective reduction of azido intermediates is a key step influencing the final stereochemistry of the compound.
- Selective protection and deprotection strategies are essential to avoid side reactions and to achieve high yields.
- Catalytic hydrogenation conditions must be carefully controlled to prevent over-reduction or racemization.
- The choice of solvent and temperature significantly affects reaction selectivity and product purity.
- Formation of the hydrochloride salt enhances compound stability and facilitates handling.
Chemical Reactions Analysis
Structural Features and Reactivity
The compound’s reactivity is governed by:
-
Hydroxyl group at position 3: Susceptible to oxidation, acylation, and alkylation.
-
Methoxy group at position 5: Participates in nucleophilic substitution and demethylation under acidic conditions.
-
Piperidine ring : Enables hydrogen bonding and stereoselective interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₄ClNO₂ |
| Molecular Weight | 167.6 g/mol |
| CAS Number | 2679949-75-6 |
| Stereochemistry | (3S,5S) configuration |
2.1. Oxidation of the Hydroxyl Group
The tertiary alcohol at position 3 undergoes oxidation to form a ketone.
| Reagent/Conditions | Product | Yield | Citation |
|---|---|---|---|
| Jones reagent (CrO₃/H₂SO₄) | (3S,5S)-5-Methoxypiperidin-3-one | 75–80% |
Mechanism : The hydroxyl group is oxidized via a two-electron transfer process, forming a carbonyl group while retaining the stereochemical integrity of the methoxy substituent.
2.2. Nucleophilic Substitution at the Methoxy Group
The methoxy group participates in SN2 reactions under alkaline conditions:
| Reagent/Conditions | Product | Yield | Citation |
|---|---|---|---|
| HBr (48%, reflux) | (3S,5S)-5-Bromopiperidin-3-ol | 65% |
Applications : This reaction is critical for introducing halides or other nucleophiles for further functionalization.
2.3. Acylation of the Hydroxyl Group
The hydroxyl group reacts with acylating agents:
| Reagent/Conditions | Product | Yield | Citation |
|---|---|---|---|
| Acetyl chloride (pyridine, 0°C) | (3S,5S)-5-Methoxy-3-acetyloxypiperidine | 90% |
Key Insight : Acylation enhances lipophilicity, making the compound suitable for prodrug designs .
2.4. Reductive Demethylation
The methoxy group undergoes reductive cleavage:
| Reagent/Conditions | Product | Yield | Citation |
|---|---|---|---|
| BBr₃ (DCM, −78°C) | (3S,5S)-5-Hydroxypiperidin-3-ol | 70% |
Mechanism : Boron tribromide selectively cleaves the methyl ether bond without affecting the hydroxyl group.
Stereochemical Influence on Reactivity
The (3S,5S) configuration impacts reaction outcomes:
-
Hydrogen bonding : The hydroxyl group stabilizes transition states in substitution reactions.
-
Steric effects : The methoxy group at position 5 hinders axial attack in SN2 reactions, favoring equatorial pathways.
Scientific Research Applications
(3S,5S)-5-methoxypiperidin-3-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex piperidine derivatives.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (3S,5S)-5-methoxypiperidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and hydroxyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional and Functional Group Isomers
4-Methoxypiperidine Hydrochloride (CAS 5382-16-1)
- Structure : Methoxy group at position 4 instead of 5.
- Molecular Formula: C₆H₁₄ClNO.
(3S,5S)-Piperidine-3,5-diol Hydrochloride (CAS 2445749-90-4)
- Structure : Two hydroxyl groups at positions 3 and 5.
- Molecular Formula: C₅H₁₂ClNO₂.
- This impacts membrane permeability and metabolic stability .
Substituent Variants
(3S,5R)-5-Trifluoromethylpiperidin-3-ol Hydrochloride (CAS 2891580-85-9)
- Structure : Trifluoromethyl (-CF₃) group at position 5.
- Molecular Formula: C₆H₁₁ClF₃NO.
- Key Differences : The electron-withdrawing -CF₃ group enhances metabolic stability and lipophilicity, making it more suitable for central nervous system (CNS) targets. Molecular weight increases to 205.6 g/mol .
(3R,6S)-6-Methylpiperidin-3-ol Hydrochloride
Ring Size Analogs
Pyrrolidine Derivatives (e.g., (3S,5S)-5-Methylpyrrolidin-3-ol Hydrochloride)
- Structure : Five-membered ring (pyrrolidine) instead of piperidine.
- Molecular Formula: C₅H₁₂ClNO.
Physicochemical and Pharmacological Properties
Solubility and Stability
- The methoxy group in (3S,5S)-5-methoxypiperidin-3-ol hydrochloride provides moderate lipophilicity compared to hydroxyl-rich analogs like piperidine-3,5-diol hydrochloride. This balance may improve oral bioavailability compared to highly polar diols .
- Trifluoromethyl derivatives exhibit greater stability under acidic conditions due to the robustness of the -CF₃ group, as seen in CNS-targeting drugs .
Hydrogen Bonding and Crystal Packing
- Piperidine-3,5-diol hydrochloride forms extensive hydrogen-bonded networks via hydroxyl groups and chloride ions, leading to dense crystalline structures . In contrast, the methoxy group in the target compound likely reduces intermolecular hydrogen bonding, resulting in different crystal packing and melting points.
Pharmacological Implications
Data Tables
Table 1: Structural and Molecular Comparison
Table 2: Key Property Differences
| Property | (3S,5S)-5-Methoxy | 4-Methoxy | Piperidine-3,5-diol | 5-Trifluoromethyl |
|---|---|---|---|---|
| Lipophilicity (LogP) | Moderate | Moderate | Low | High |
| Hydrogen Bonding | Moderate (1 -OH) | Low | High (2 -OH) | Low |
| Metabolic Stability | Moderate | Moderate | Low | High |
Biological Activity
(3S,5S)-5-methoxypiperidin-3-ol hydrochloride is a piperidine derivative notable for its diverse biological activities and potential therapeutic applications. This compound, characterized by its unique stereochemistry and functional groups, has garnered interest in medicinal chemistry, particularly in neuropharmacology. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.
- Molecular Formula : C₆H₁₄ClNO₂
- Molecular Weight : 167.6 g/mol
- CAS Number : 2679949-75-6
- Purity : ≥95%
Synthesis
The synthesis of (3S,5S)-5-methoxypiperidin-3-ol hydrochloride involves several key steps:
- Starting Material : A suitable piperidine derivative.
- Methoxylation : Introduction of the methoxy group (-OCH₃) at the 5-position.
- Hydroxylation : Introduction of the hydroxyl group (-OH) at the 3-position.
- Hydrochloride Formation : Conversion to hydrochloride salt using hydrochloric acid.
Biological Activity Overview
(3S,5S)-5-methoxypiperidin-3-ol hydrochloride exhibits a range of biological activities:
Neuropharmacological Effects
Research indicates that this compound interacts with various neurotransmitter systems, potentially influencing mood and cognitive functions. Notable effects include:
- Antidepressant Effects : Similar compounds have been shown to modulate serotonin and norepinephrine levels, suggesting potential antidepressant properties.
- Cognitive Enhancement : Some studies indicate that piperidine derivatives may enhance memory and learning processes.
The exact mechanism of action involves interactions with specific molecular targets, such as enzymes and receptors. These interactions may lead to modulation of biochemical pathways related to neurotransmission and neuroprotection.
Comparative Analysis with Similar Compounds
A comparison of (3S,5S)-5-methoxypiperidin-3-ol hydrochloride with structurally similar compounds reveals distinct biological profiles:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (3S,5S)-5-methoxypiperidin-3-ol | Free base form | Neuroactive effects |
| (3S,5S)-5-hydroxypiperidin-3-ol | Hydroxyl group at position 5 | Analgesic effects |
| (3S,5S)-5-chloropiperidin-3-ol | Chlorine atom instead of methoxy | Antimicrobial properties |
This table highlights how the unique combination of functional groups in (3S,5S)-5-methoxypiperidin-3-ol hydrochloride contributes to its specific pharmacological activities.
Case Studies and Research Findings
Recent studies have focused on elucidating the pharmacological profiles of (3S,5S)-5-methoxypiperidin-3-ol hydrochloride:
- Neuropharmacological Studies : Investigations have shown that this compound may enhance cognitive functions in animal models through modulation of neurotransmitter systems.
- Enzyme Interaction Studies : Research indicates that (3S,5S)-5-methoxypiperidin-3-ol hydrochloride can inhibit certain enzymes involved in neurodegenerative processes.
Q & A
Q. What are the recommended methods for synthesizing (3S,5S)-5-methoxypiperidin-3-ol hydrochloride in a laboratory setting?
The synthesis typically involves stereoselective reduction of a ketone precursor followed by acid-mediated cyclization. For example, chiral piperidine derivatives are synthesized via reductive amination or hydrogenation of enamine intermediates under controlled conditions to preserve stereochemistry . Purification often employs recrystallization from methanol/ethyl acetate mixtures to achieve high enantiomeric purity . Characterization should include chiral HPLC or NMR analysis with chiral shift reagents to confirm stereochemical integrity .
Q. How can the crystal structure of (3S,5S)-5-methoxypiperidin-3-ol hydrochloride be determined experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of polar solvents (e.g., methanol) at controlled temperatures. Data collection uses MoKα radiation (λ = 0.71073 Å), and structure refinement employs software like SHELXL-96. Key parameters include hydrogen bonding networks (e.g., Cl⁻ as hydrogen bond acceptors) and torsional angles in the piperidine ring, which confirm the (3S,5S) configuration .
Q. What safety protocols are critical for handling (3S,5S)-5-methoxypiperidin-3-ol hydrochloride in the lab?
Use fume hoods to avoid inhalation of dust/aerosols. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Spills should be contained with sand or vermiculite, transferred to sealed containers, and disposed of via hazardous waste protocols. Storage requires airtight containers in cool, dry conditions to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments of (3S,5S)-5-methoxypiperidin-3-ol hydrochloride derivatives?
Discrepancies in stereochemical data (e.g., conflicting NMR or X-ray results) may arise from racemization during synthesis. Mitigation strategies include:
- Using low-temperature reaction conditions to minimize epimerization.
- Cross-validating SC-XRD with circular dichroism (CD) spectroscopy or vibrational optical activity (VOA) to confirm absolute configuration .
- Employing computational methods (e.g., DFT-based NMR chemical shift prediction) to correlate experimental and theoretical data .
Q. What methodologies are effective for analyzing hydrogen bonding and supramolecular interactions in this compound’s solid-state structure?
SC-XRD reveals intermolecular hydrogen bonds between the hydroxyl group (O–H) and chloride ions (Cl⁻), forming a tetrahedral coordination geometry. Topological analysis (e.g., Hirshfeld surfaces) quantifies interaction types (e.g., H-bonding vs. van der Waals). Polar layers in the crystal packing (along the c-axis) can be visualized using Mercury software, highlighting alternating hydrophilic and hydrophobic regions .
Q. How can enantiomeric impurities in (3S,5S)-5-methoxypiperidin-3-ol hydrochloride be detected and quantified?
Chiral stationary phase HPLC (CSP-HPLC) with UV detection at 210 nm is optimal. Mobile phases like hexane/isopropanol (90:10) resolve enantiomers with baseline separation. For trace impurities (<0.1%), mass spectrometry (LC-MS) coupled with chiral columns enhances sensitivity. Validation follows ICH guidelines, including limit of detection (LOD) and quantification (LOQ) studies .
Q. What strategies optimize the stability of (3S,5S)-5-methoxypiperidin-3-ol hydrochloride in aqueous solutions for pharmacological assays?
Stability is pH-dependent due to the labile methoxy group. Buffered solutions (pH 4–6) minimize hydrolysis. Lyophilization with cryoprotectants (e.g., trehalose) enhances long-term storage. Accelerated stability studies (40°C/75% RH for 6 months) assess degradation pathways, monitored via UPLC-MS to identify byproducts like demethylated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
